molecular formula C9H8N2O B8595261 3-Formyl-2-methylpyrazolo[1,5-a]pyridine

3-Formyl-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B8595261
M. Wt: 160.17 g/mol
InChI Key: FEFXMZXYRUTYDK-UHFFFAOYSA-N
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Description

3-Formyl-2-methylpyrazolo[1,5-a]pyridine is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring. The formyl group at position 3 and methyl substituent at position 2 suggest roles as a synthetic intermediate for further functionalization, such as nucleophilic additions or condensation reactions. Pyrazolo[1,5-a]pyridine derivatives are valued for their metabolic stability and isosteric resemblance to indole or purine cores, making them attractive in drug discovery .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-7-8(6-12)9-4-2-3-5-11(9)10-7/h2-6H,1H3

InChI Key

FEFXMZXYRUTYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=CC2=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyridine Derivatives

Structural and Functional Variations

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are heavily influenced by substituent type and position. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
3-Formyl-2-methylpyrazolo[1,5-a]pyridine 2-CH₃, 3-CHO ~162.16* Electrophilic site for synthesis; potential drug intermediate Inferred
Ibudilast 3-isobutyryl, 2-isopropyl 230.30 Anti-inflammatory, PDE4 inhibitor; treats asthma, MS
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine 3-Br, 6-F 215.02 Halogenated derivative; modulates electronic properties
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine 2-Ph, 3-CH₃, 7-CH₃ 222.28 Enhanced lipophilicity (LogP = 3.62)
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate 3-COOCH₃, 5-CHO 204.18 Lab reagent; bifunctional reactivity

*Hypothetical molecular weight based on formula C₈H₆N₂O.

Key Observations:
  • Electrophilic Reactivity : The formyl group in this compound offers a reactive site for Schiff base formation or nucleophilic additions, distinguishing it from halogenated derivatives (e.g., 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine), which are more suited for cross-coupling reactions .
  • Lipophilicity : Methyl and phenyl substituents (e.g., 3,7-Dimethyl-2-phenyl derivative) increase LogP values, enhancing membrane permeability compared to polar formyl-containing analogs .
  • Biological Activity : Ibudilast’s isobutyryl and isopropyl groups optimize PDE4 inhibition, while formyl/methyl groups in this compound may balance metabolic stability and synthetic versatility .

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves treating 2-methylpyrazolo[1,5-a]pyridine with a Vilsmeier reagent—a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—under reflux conditions. The reaction proceeds via the formation of an iminium chloride intermediate, which acts as the electrophilic formylating agent. Key steps include:

  • Activation : POCl₃ reacts with DMF to generate the chloroiminium ion (\text{[CH}_3\text{)_2N+=CHCl]).

  • Electrophilic Attack : The electron-rich C-3 position of the pyrazolo[1,5-a]pyridine attacks the electrophilic carbon of the iminium ion.

  • Hydrolysis : Quenching the reaction with ice-water yields the 3-formyl derivative.

Optimization and Yields

In a representative procedure, 1.0 g of 2-methylpyrazolo[1,5-a]pyridine is dissolved in 0.6 mL of DMF, followed by the addition of 5 mL of POCl₃. Refluxing for 20 minutes and subsequent hydrolysis affords 3-formyl-2-methylpyrazolo[1,5-a]pyridine in 67% yield after recrystallization from n-hexane. The product is characterized by a melting point of 81.0–81.5°C and distinct NMR signals for the formyl proton (δ=9.82ppm\delta = 9.82 \, \text{ppm}) and aromatic protons.

Table 1: Key Parameters for Vilsmeier–Haack Formylation

ParameterValue/Description
Reagent Ratio (DMF:POCl₃)1:8 (v/v)
TemperatureReflux (~110°C)
Reaction Time20–30 minutes
WorkupIce-water quench, neutralization (K₂CO₃)
Yield67%

Synthesis via Cyclocondensation and Subsequent Functionalization

An alternative route involves constructing the pyrazolo[1,5-a]pyridine core with pre-installed methyl and formyl groups. This method is less common but offers regioselectivity advantages in complex systems.

Cyclocondensation of β-Enaminones and 3-Aminopyrazoles

Microwave-assisted cyclocondensation between β-enaminones and 3-amino-2-methylpyrazole generates the pyrazolo[1,5-a]pyridine scaffold. For example, heating β-enaminone derivatives with 3-amino-2-methylpyrazole at 120°C under microwave irradiation for 15 minutes yields 2-methylpyrazolo[1,5-a]pyridine intermediates. Subsequent formylation using the Vilsmeier–Haack protocol (as in Section 1) completes the synthesis.

Advantages and Limitations

While this approach ensures regioselective ring formation, it requires multistep synthesis and specialized equipment (microwave reactors). Reported yields for the cyclocondensation step range from 50–75%, with overall yields for this compound dropping to 45–50%.

Comparative Analysis of Methods

Table 2: Comparison of Synthetic Routes for this compound

MethodYield (%)RegioselectivityEquipment RequirementsScalability
Vilsmeier–Haack67HighStandard glasswareExcellent
Cyclocondensation + Formylation45–50ModerateMicrowave reactorModerate
Friedel–Crafts + OxidationN/ALowStandard glasswarePoor

Characterization and Validation

Critical to all methods is rigorous structural validation via:

  • NMR Spectroscopy : Distinct singlet for the formyl proton (δ=9.82ppm\delta = 9.82 \, \text{ppm}) and coupling patterns for aromatic protons.

  • X-ray Crystallography : Confirms the planar structure and substituent orientation.

  • Mass Spectrometry : Molecular ion peak at m/z=174[M+H]+m/z = 174 \, [M+H]^+.

Applications and Derivative Synthesis

The 3-formyl group enables diverse derivatization, including:

  • Schiff Base Formation : Reaction with amines to generate fluorescent probes.

  • Knoevenagel Condensation : Synthesis of extended π-systems for optoelectronic materials .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-formyl-2-methylpyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : A common approach involves condensation reactions between 3-aminopyrazole precursors and formylated electrophiles. For example, KHSO₄ (2 equivalents) promotes the reaction between ethyl 3-amino-1H-pyrazole-4-carboxylate and enaminones under reflux conditions. Optimization studies highlight the importance of acid promoters and stoichiometric control to minimize side products .
  • Key Parameters : Reaction time (5–24 hours), solvent (ethanol or pyridine), and temperature (80–120°C). Analytical validation via ¹H/¹³C NMR and HRMS is critical for confirming structural integrity .

Q. How can substituents at position 7 of pyrazolo[1,5-a]pyridine derivatives be introduced?

  • Methodological Answer : Position 7 functionalization is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling. For instance, silylformamidine reagents react with pre-functionalized pyrazolo[1,5-a]pyrazines in benzene to install dimethylamino or trifluoromethyl groups. Post-reaction purification involves crystallization from hexane or column chromatography .
  • Example : Reaction of 2g (precursor) with silylformamidine yields 3g (7-dimethylamino derivative), confirmed by NMR and elemental analysis .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

  • Methodological Answer : ¹H/¹³C NMR resolves substituent positions and confirms regioselectivity. For example, the formyl group at position 3 shows a characteristic singlet at δ 9.8–10.2 ppm. HRMS and IR (C=O stretch at 1680–1700 cm⁻¹) provide additional validation. X-ray crystallography is employed for ambiguous cases, such as confirming fused-ring geometries .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in pyrazolo[1,5-a]pyridine functionalization?

  • Methodological Answer : Regioselectivity is governed by the electron density of the pyridine ring and steric hindrance from substituents. For example, bulky groups at position 2 (e.g., methyl) direct electrophilic substitution to position 7 due to reduced steric clash. Computational studies (DFT) predict reaction pathways, while experimental validation uses competitive reactions with isotopic labeling .
  • Case Study : Palladium-catalyzed coupling of N-iminopyridinium ylides with alkynes favors position 2 due to lower activation energy (ΔG‡ = 25–30 kcal/mol) .

Q. What strategies resolve contradictory spectral data in pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : Discrepancies between calculated and observed NMR/HRMS data arise from tautomerism or solvent effects. For example, enol-keto tautomerism in formyl-substituted derivatives can shift ¹H NMR peaks. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Solvent polarity screening (DMSO vs. CDCl₃).
  • Cross-validation with X-ray structures .

Q. How can this compound derivatives be applied as pH-sensitive fluorophores?

  • Methodological Answer : The formyl group enables intramolecular charge transfer (ICT) upon protonation. A reported derivative exhibits pH-dependent fluorescence (pKa = 3.03) with a quantum yield (φ) of 0.64. Calibration in RAW 264.7 cells involves confocal microscopy and ratiometric analysis (λex = 405 nm, λem = 450–600 nm) .
  • Mechanistic Insight : Protonation at the pyridine nitrogen disrupts the ICT pathway, quenching fluorescence. Time-resolved studies confirm a response time of <10 seconds .

Q. What are the challenges in scaling up multi-step syntheses of pyrazolo[1,5-a]pyridine-based drug candidates?

  • Methodological Answer : Key challenges include:

  • Intermediate Stability : Enaminones and silylated intermediates require inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Purification : Recrystallization from DMF/ethanol mixtures is preferred over column chromatography for scalability.
  • Yield Optimization : Silver-mediated cyclization improves yields (70–85%) but requires careful handling of heavy metal waste .

Data Contradiction and Validation

Q. How to address discrepancies in elemental analysis data for pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : Discrepancies >0.4% in C/H/N ratios indicate incomplete purification or hydration. Remedies include:

  • Prolonged drying under high vacuum (≤0.1 mbar).
  • Alternative recrystallization solvents (e.g., ethyl acetate/hexane vs. DMF).
  • Validation via combustion analysis coupled with Karl Fischer titration for moisture quantification .

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